

Crystal Structure of 3-Chlorobenzophenone Not Publicly Available

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chlorobenzophenone

Cat. No.: B110928

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A comprehensive search of scientific databases, including the Cambridge Structural Database (CSDC), reveals no publicly available crystal structure determination for **3-Chlorobenzophenone**, also known as (3-chlorophenyl)(phenyl)methanone. Consequently, a detailed technical guide with specific quantitative data and experimental protocols for its crystal structure analysis cannot be provided at this time.

While the crystal structures of the related isomers, 2-chlorobenzophenone and 4-chlorobenzophenone, have been determined, the specific atomic arrangement of **3-Chlorobenzophenone** in the solid state remains uncharacterized in the public domain.

For researchers, scientists, and drug development professionals interested in this molecule, this presents an opportunity for novel research. The following sections provide a template for the type of in-depth technical guide that could be produced should the crystal structure of **3-Chlorobenzophenone** be determined in the future. This includes generalized experimental protocols and data presentation formats that are standard in the field of X-ray crystallography.

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Introduction

3-Chlorobenzophenone is an organic compound with the chemical formula $C_{13}H_9ClO$. It belongs to the class of diaryl ketones and is an isomer of 2-chlorobenzophenone and 4-chlorobenzophenone. Benzophenone and its derivatives are of significant interest in medicinal chemistry and materials science due to their photochemical properties and their utility as scaffolds for the synthesis of more complex molecules. Understanding the three-dimensional structure of **3-Chlorobenzophenone** through single-crystal X-ray diffraction would provide valuable insights into its molecular conformation, intermolecular interactions, and solid-state packing, which are crucial for rational drug design and the development of new materials.

Synthesis of 3-Chlorobenzophenone

A common method for the synthesis of **3-Chlorobenzophenone** is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ($AlCl_3$).

Experimental Protocol: Synthesis of 3-Chlorobenzophenone

- Materials: 3-chlorobenzoyl chloride, benzene, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), magnesium sulfate ($MgSO_4$), distilled water.
- Procedure:

- To a stirred solution of anhydrous aluminum chloride in dry dichloromethane, 3-chlorobenzoyl chloride is added dropwise at 0 °C under an inert atmosphere.
- Benzene is then added to the reaction mixture, and it is allowed to stir at room temperature for several hours.
- The reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is poured into a mixture of crushed ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield pure **3-Chlorobenzophenone**.

Crystal Growth

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis.

Experimental Protocol: Crystal Growth

- Method: Slow evaporation.
- Procedure:
 - A saturated solution of purified **3-Chlorobenzophenone** is prepared in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or ethyl acetate/hexane).
 - The solution is filtered to remove any particulate matter.

- The filtered solution is placed in a loosely covered container to allow for slow evaporation of the solvent at room temperature.
- Over a period of several days to weeks, single crystals may form.

X-ray Data Collection and Processing

This section would detail the parameters used for collecting the X-ray diffraction data.

Experimental Protocol: X-ray Data Collection

- A suitable single crystal is mounted on a goniometer.
- Data is collected using a single-crystal X-ray diffractometer, typically equipped with a CCD or CMOS detector and using Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation.
- The data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- The collected diffraction images are processed using software such as CrysAlisPro or SAINT, which involves integration of the reflection intensities and correction for various factors (e.g., Lorentz and polarization effects, absorption).

Structure Solution and Refinement

The collected data is used to solve and refine the crystal structure.

Experimental Protocol: Structure Solution and Refinement

- The crystal structure is solved using direct methods or Patterson methods with software like SHELXT or SIR2014.
- The initial structural model is refined by full-matrix least-squares on F^2 using software such as SHELXL.
- All non-hydrogen atoms are refined anisotropically.
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

- The final model is validated using tools like PLATON and CheckCIF.

Crystallographic Data

The final results of the crystal structure analysis would be summarized in the following tables.

Table 1: Crystal Data and Structure Refinement for **3-Chlorobenzophenone**

Parameter	Value
Empirical formula	<chem>C13H9ClO</chem>
Formula weight	216.66
Temperature (K)	[Value]
Wavelength (Å)	[Value]
Crystal system	[e.g., Monoclinic]
Space group	[e.g., P21/c]
a (Å)	[Value]
b (Å)	[Value]
c (Å)	[Value]
α (°)	[Value]
β (°)	[Value]
γ (°)	[Value]
Volume (Å³)	[Value]
Z	[Value]
Density (calculated) (Mg/m³)	[Value]
Absorption coefficient (mm⁻¹)	[Value]
F(000)	[Value]
Crystal size (mm³)	[Value]
θ range for data collection (°)	[Value]
Index ranges	[h, k, l ranges]
Reflections collected	[Value]
Independent reflections	[Value] [R(int) = Value]
Completeness to θ = ...° (%)	[Value]

Parameter	Value
Absorption correction	[e.g., Multi-scan]
Max. and min. transmission	[Value]
Refinement method	[e.g., Full-matrix least-squares on F^2]
Data / restraints / parameters	[Values]
Goodness-of-fit on F^2	[Value]
Final R indices [$I > 2\sigma(I)$]	$R_1 = [Value]$, $wR_2 = [Value]$
R indices (all data)	$R_1 = [Value]$, $wR_2 = [Value]$

| Largest diff. peak and hole ($e \text{ \AA}^{-3}$) | [Value] |

Table 2: Selected Bond Lengths (\AA) and Angles ($^\circ$) for **3-Chlorobenzophenone**

Bond/Angle	Length (\AA) / Angle ($^\circ$)
Cl(1)–C(...)	[Value]
O(1)–C(...)	[Value]
C(...)–C(...)	[Value]
...	[Value]
C(...)–C(...)–C(...)	[Value]

| ... | [Value] |

Molecular and Crystal Structure Description

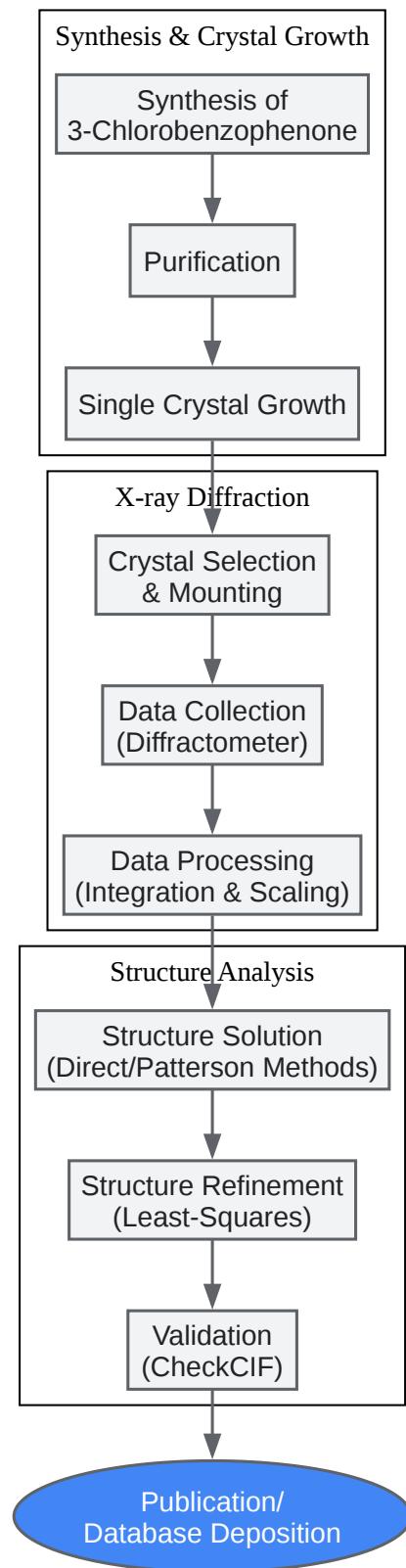
This section would provide a detailed description of the molecular geometry, including the conformation of the phenyl rings and the planarity of the benzophenone core. It would also describe how the molecules pack in the crystal lattice.

Supramolecular Features

An analysis of the intermolecular interactions, such as C–H···O or C–H···π interactions, that stabilize the crystal structure would be presented here.

Mandatory Visualization

In the absence of a determined crystal structure for **3-Chlorobenzophenone**, a generalized workflow for single-crystal X-ray diffraction is presented below.



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Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

This section would summarize the key findings from the crystal structure analysis of **3-Chlorobenzophenone**, emphasizing the significance of the results in the context of medicinal chemistry and materials science.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com